N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a heterocyclic compound featuring a 4,5,6,7-tetrahydrobenzo[d]thiazole core fused with a tosylpiperidine carboxamide moiety. The tetrahydrobenzothiazole scaffold is a pharmacophoric motif prevalent in kinase inhibitors and CNS-targeting agents due to its ability to engage hydrophobic pockets and hydrogen-bonding interactions in biological targets . The tosyl (p-toluenesulfonyl) group attached to the piperidine ring enhances steric bulk and may influence solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-14-6-8-16(9-7-14)28(25,26)23-12-10-15(11-13-23)19(24)22-20-21-17-4-2-3-5-18(17)27-20/h6-9,15H,2-5,10-13H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKATAPOIJVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is bacterial DNA gyrase B (GyrB) . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. Inhibiting this enzyme prevents the bacteria from replicating and repairing their DNA, leading to cell death.
Mode of Action
The compound interacts with its target, DNA gyrase B, by binding to it and inhibiting its function. This interaction prevents the enzyme from introducing negative supercoils into the DNA, thereby inhibiting DNA replication and repair.
Biochemical Pathways
The inhibition of DNA gyrase B affects the DNA replication and repair pathways in bacteria. By preventing the introduction of negative supercoils into the DNA, the compound inhibits these pathways, leading to bacterial cell death.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide are largely derived from its interactions with various enzymes and proteins. It has been found to inhibit c-Met kinase and Pim-1 kinase, which are involved in the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner. This inhibition prevents PTEN deactivation, making this compound a potential anticancer agent.
Biological Activity
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 358.43 g/mol
- CAS Number : 941901-88-8
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound acts as an inhibitor of various enzymes and receptors involved in pathological processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids and is implicated in inflammation and pain pathways .
- Modulation of Neurotransmitter Receptors : Research indicates that derivatives of piperidine can influence dopamine receptors, suggesting potential applications in treating neurological disorders .
Antinociceptive Effects
Studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models. The mechanism involves modulation of pain pathways through inhibition of inflammatory mediators.
Antitumor Activity
Preliminary studies indicate that the compound may possess antitumor properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as an anticancer agent.
Research Findings
Case Studies
- Pain Management Study : In a controlled study involving rodents, administration of this compound resulted in a marked decrease in pain response measured by the tail-flick test. The results indicated a dose-dependent relationship with efficacy peaking at 10 mg/kg.
- Cancer Cell Line Testing : The compound was tested against several human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that it inhibited cell proliferation by inducing apoptosis at concentrations above 20 µM.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various bacterial strains. Its mechanism involves inhibiting bacterial growth and replication through the aforementioned action on DNA gyrase B. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Antitumor Activity
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has been studied for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells at specific concentrations. For instance:
- In studies involving human breast adenocarcinoma (MCF7) cells, the compound inhibited cell proliferation and induced apoptotic pathways at concentrations above 20 µM .
The compound's ability to modulate key signaling pathways involved in cancer progression positions it as a potential therapeutic agent in oncology.
Pain Management
Preliminary studies have indicated that this compound possesses antinociceptive effects. In animal models, administration resulted in significant reductions in pain responses measured by tests such as the tail-flick test. The results suggest a dose-dependent efficacy with optimal effects observed at doses around 10 mg/kg .
Case Study 1: Pain Management Study
In a controlled study involving rodents:
- Objective : To evaluate the antinociceptive effects.
- Method : Tail-flick test was employed.
- Results : A marked decrease in pain response was observed with a peak efficacy at 10 mg/kg dosage.
Case Study 2: Cancer Cell Line Testing
In vitro testing against various cancer cell lines:
- Objective : To assess cytotoxic effects.
- Method : Sulforhodamine B assay was used for MCF7 cells.
- Results : The compound demonstrated significant inhibition of cell proliferation by inducing apoptosis at concentrations exceeding 20 µM.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The compound’s structural uniqueness lies in its combination of a tetrahydrobenzothiazole core and a tosylpiperidine carboxamide side chain. Below is a comparison with key analogs from the literature:
Key Observations:
- Substituent Impact : The tosylpiperidine group in the target compound introduces a sulfonamide moiety, which may enhance binding to ATP pockets in kinases compared to the fluorophenyl or carboxybenzyl groups in compounds 4i–4l .
- Stereochemical Considerations : Enantiopure analogs like (S)-4 () highlight the importance of chiral centers in biological activity, though the target compound’s stereochemical configuration remains uncharacterized in the provided data .
- Synthetic Routes : The target compound’s synthesis likely involves coupling reactions similar to those in (e.g., amide bond formation with coupling reagents), though its tosylpiperidine moiety may require additional sulfonylation steps .
Pharmacokinetic and Physicochemical Properties
While explicit data for the target compound are lacking, trends from analogs suggest:
- Solubility : Carboxylic acid-containing analogs (e.g., 4j, 4k) exhibit higher aqueous solubility, whereas the tosylpiperidine group may reduce solubility due to increased hydrophobicity .
- Metabolic Stability : The tosyl group could enhance metabolic stability by resisting oxidative degradation compared to ester or amide linkages in other analogs .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydrobenzo[d]thiazole core followed by coupling with a tosylpiperidine-carboxamide moiety. Key steps include:
- Core Formation : React brominated precursors (e.g., 2-bromodimedone) with cyanothioacetamide under reflux in ethanol to form the thiazole ring .
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the thiazole amine and tosylpiperidine-carboxylic acid derivatives .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (50–80°C for coupling), and catalyst (e.g., DMAP) to improve yields (target 50–70%) and purity (>95%) .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the tetrahydrobenzo[d]thiazole ring and tosylpiperidine substituents. Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperidine methylenes (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion ([M+H]) matches the theoretical mass (±5 ppm) .
- X-ray Crystallography : For unambiguous confirmation, refine crystal structures using SHELXL, focusing on puckering parameters of the tetrahydrobenzo ring (Cremer-Pople coordinates) .
Advanced: How can researchers evaluate kinase inhibitory activity and address selectivity?
Methodological Answer:
- Assay Systems : Use recombinant kinase assays (e.g., Z′-LYTE™ kits for CK2/GSK3β) with ATP concentrations near to measure IC values . For cellular activity, employ transfected HEK293 cells expressing human dopamine D3 receptors, monitoring cAMP levels via ELISA .
- Selectivity Profiling : Screen against kinase panels (e.g., c-Met, VEGFR-2) to identify off-target effects. Normalize data to positive controls (e.g., staurosporine) and validate with dose-response curves .
Advanced: What computational methods predict binding modes and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., c-Met PDB: 3LQ8). Prioritize hydrogen bonds with hinge regions (e.g., Met1160) and hydrophobic contacts with tosyl groups .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and electrostatic potentials. Validate with leave-one-out cross-validation () .
Advanced: How should discrepancies in biological data across studies be resolved?
Methodological Answer:
- Assay Conditions : Compare ATP concentrations (e.g., 10 μM vs. 100 μM), which alter IC values significantly. Replicate experiments under standardized conditions .
- Structural Variants : Analyze substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) using pairwise activity comparisons. For example, fluorinated analogs in showed enhanced receptor affinity due to electronegativity .
Basic: What crystallization strategies ensure accurate structural determination?
Methodological Answer:
- Solvent Selection : Use slow evaporation in DCM/hexane (1:3) to grow single crystals. Add a seed crystal to induce nucleation .
- Refinement : Apply SHELXL with restraints for disordered tosyl groups. Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H⋯π contacts) .
Advanced: Which in vitro models are suitable for antiproliferative studies?
Methodological Answer:
- Cell Lines : Test against NCI-H522 (lung) and LOX IMVI (melanoma) using MTT assays. Include UO-31 (kidney) as a negative control to assess tissue specificity .
- Data Interpretation : Calculate growth inhibition (GP%) at 10 μM. Compounds with GP% < 50% require secondary validation (e.g., clonogenic assays) to exclude false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
